Glycyrrhetinate
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Overview
Description
Glycyrrhetinate is a monocarboxylic acid anion. It is a conjugate base of a glycyrrhetinic acid.
Scientific Research Applications
1. Cancer Research
Glycyrrhetinic acid-modified nanoparticles have shown potential in enhancing the effect of 5-fluorouracil in liver cancer treatment. This application indicates its role in drug delivery and cancer therapy enhancement (Cheng et al., 2014).
2. Metabolic Syndrome and Diabetes Management
Studies reveal that Glycyrrhetinic Acid improves insulin-response pathways by regulating the balance between Ras/MAPK and PI3K/Akt pathways. This suggests its potential use in treating metabolic syndrome and diabetes (Zhang et al., 2019).
3. RNA Interaction Studies
Research on the interaction of glycyrrhizin and Glycyrrhetinic Acid with RNA indicates that these compounds can bind to RNA, affecting RNA aggregation and structure. This can have implications in understanding RNA-related processes and drug design (Nafisi et al., 2012).
4. Hypoglycemic Activity
Glycyrrhetinic Acid is studied for its hypoglycemic properties, indicating potential applications in diabetes treatment. This research highlights its influence on blood glucose levels and related metabolic processes (Baltina et al., 2020).
5. Cytochrome P450 Inhibition
Studies have found that Glycyrrhetinic Acid can inhibit certain cytochrome P450 enzymes, which is significant in understanding drug interactions and metabolism (Lv et al., 2015).
6. Enzyme Inhibition for Therapeutic Applications
Glycyrrhetinic Acid derivatives have been synthesized as selective inhibitors of 11β-hydroxysteroid dehydrogenase 2, with potential therapeutic applications in chronic inflammatory diseases and certain cancers (Stanetty et al., 2010).
Properties
Molecular Formula |
C30H45O4- |
---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/p-1/t19-,21-,22-,23+,26+,27-,28-,29+,30+/m0/s1 |
InChI Key |
MPDGHEJMBKOTSU-YKLVYJNSSA-M |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-] |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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